2-Hydroxysorbinil

描述

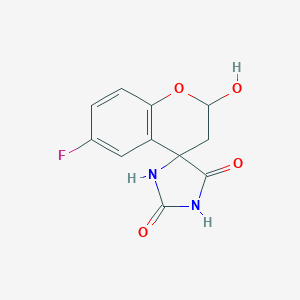

Structure

3D Structure

属性

CAS 编号 |

104029-13-2 |

|---|---|

分子式 |

C11H9FN2O4 |

分子量 |

252.2 g/mol |

IUPAC 名称 |

6-fluoro-2-hydroxyspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C11H9FN2O4/c12-5-1-2-7-6(3-5)11(4-8(15)18-7)9(16)13-10(17)14-11/h1-3,8,15H,4H2,(H2,13,14,16,17) |

InChI 键 |

SSCUVWXLQOWZAW-UHFFFAOYSA-N |

SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O |

规范 SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O |

同义词 |

2-HO-sorbinil 2-hydroxysorbinil 2HSB |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxysorbinil

Established Synthetic Pathways for 2-Hydroxysorbinil and Related Spirohydantoins

The synthesis of spirohydantoins, including compounds structurally related to this compound, often relies on established methods for constructing the hydantoin (B18101) ring system fused to a cyclic ketone. Two prominent methods for synthesizing spirohydantoins are the Bucherer-Lieb method and the Strecker method uctm.edusrce.hr.

The Bucherer-Lieb method typically involves the reaction of a cyclic ketone with potassium cyanide and ammonium (B1175870) carbonate, often carried out in a mixture of ethanol (B145695) and water under thermal conditions uctm.eduuio.no. This multicomponent reaction leads to the formation of the spirohydantoin ring system. A modified Bucherer-Lieb method has also been reported, utilizing specific conditions to achieve the desired spirohydantoin products uctm.edu.

The Strecker method, another approach, involves the reaction of an α-amino nitrile with an isocyanate, followed by cyclization under acidic conditions ucl.ac.be. In the context of spirohydantoins, this can involve generating an α-amino nitrile from a cyclic ketone, followed by reaction with an isocyanate and subsequent cyclization ucl.ac.be.

Solid-phase synthesis has also been explored for the generation of spirohydantoins. One reported method involves a multi-step solid-phase synthesis starting from resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. This route involves steps such as Knoevenagel condensation, [4+2] cycloaddition, reduction, isocyanate coupling, and cyclization cleavage nih.gov.

While specific detailed synthetic procedures solely focused on the preparation of this compound are not extensively detailed in the provided sources, its structure as a spirohydantoin suggests that it would likely be synthesized using variations of these established spirohydantoin synthesis methods, starting from an appropriately substituted cyclic ketone precursor. Studies on sorbinil (B39211) metabolism indicate the formation of this compound, implying its existence and likely synthetic accessibility researchgate.netnih.govscholaris.caiesrj.com.

Enantioselective Synthesis Approaches for this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For chiral molecules like this compound, which possesses a stereogenic center at the spiro carbon, enantioselective synthesis is crucial for obtaining stereochemically pure forms. General strategies in asymmetric synthesis include the use of chiral substrates, chiral reagents, and chiral catalysts york.ac.ukscribd.com.

While specific enantioselective synthetic routes for this compound are not explicitly detailed in the search results, the principles of asymmetric synthesis can be applied to its preparation. This could involve using chiral precursors, employing chiral auxiliaries to control the stereochemistry during key reaction steps, or utilizing chiral catalysts to direct the formation of a specific enantiomer york.ac.ukscribd.com.

Another approach related to stereochemical analysis involves the use of chiral derivatizing reagents to convert enantiomers into diastereomers, which can then be separated using standard chromatographic techniques researchgate.netresearchgate.net. This method is often used for the analysis and separation of enantiomers of chiral hydroxy acids, and similar strategies could potentially be applied to this compound or its synthetic precursors to facilitate enantiomeric separation or analysis researchgate.netresearchgate.net.

Research in enantioselective synthesis continues to develop new methodologies, such as catalytic enantioselective reactions utilizing phase-transfer catalysts or transition metal complexes, which could potentially be adapted for the asymmetric synthesis of spirohydantoins like this compound rsc.orgchemrxiv.org.

Derivatization Strategies for Novel this compound Analogs

Chemical derivatization of this compound can be undertaken to synthesize novel analogs with potentially altered chemical, physical, or biological properties. Spirohydantoins offer several positions for functionalization, including the nitrogen atoms (N1 and N3) and substituents on the spiro-fused ring system.

Established derivatization strategies for spirohydantoins include alkylation of the nitrogen atoms. The N3 position of spirohydantoins can be alkylated by reaction with alkyl halides in an alkaline medium or by using other alkylating agents such as benzyl (B1604629) bromide, allyl chloride, dimethyl sulfate, and diazomethane (B1218177) uctm.edu. Direct functionalization of the hydantoin ring is one principal method for forming N3-substituted spirohydantoins uio.no.

Beyond alkylation, other functional groups present in a molecule like this compound, such as the hydroxyl group, can be targets for derivatization. General derivatization techniques for various functional groups, including alcohols, phenols, carboxylic acids, amines, and amides, are well-established in organic chemistry sigmaaldrich.com. These methods often involve reactions that introduce new functional moieties or modify existing ones to change the compound's properties or facilitate analysis sigmaaldrich.comnih.gov. For instance, silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols and phenols, and involves adding a trimethylsilyl (B98337) (TMS) functional group sigmaaldrich.com.

The synthesis of diarylated spirohydantoins has also been explored, although reports are less frequent. This can be attempted through a one-pot synthesis targeting both nitrogen positions or a two-step procedure involving sequential arylation of N3 and then N1 uio.no.

For this compound, the presence of the hydroxyl group provides a specific site for derivatization in addition to the modifiable positions on the spirohydantoin core. Reactions such as esterification, etherification, or oxidation of the hydroxyl group could yield novel analogs. The nitrogen atoms of the hydantoin ring also present opportunities for alkylation, acylation, or other functionalizations.

Detailed research findings on the specific derivatization of this compound to create novel analogs are not extensively provided in the search results. However, the general strategies applied to spirohydantoins and compounds with similar functional groups would be relevant for designing synthetic routes to this compound derivatives.

Table 1: Selected Spirohydantoin Synthesis Methods

| Method | Key Reactants | Conditions | Notes |

| Bucherer-Lieb | Cyclic Ketone, KCN, (NH₄)₂CO₃ | Thermal, EtOH/H₂O | Multicomponent reaction uctm.eduuio.no |

| Modified Bucherer-Lieb | Cyclic Ketone, NaCN, (NH₄)₂CO₃ | 55-60°C, then boiling, EtOH/H₂O | Specific conditions reported uctm.edu |

| Strecker | α-Amino Nitrile, Isocyanate | Acidic cyclization | Forms hydantoin ring ucl.ac.be |

| Solid-Phase | Resin-bound α,α-disubstituted α-amino ester, Isocyanate | Multi-step process, cyclization cleavage | Yields libraries of compounds nih.gov |

Table 2: Examples of Spirohydantoin Derivatization

| Position Modified | Reagents/Methods | Outcome | Reference |

| N3 | Alkyl halides, Alkylating agents | N3-alkylated spirohydantoins | uctm.edu |

| N3 | Hydrazine hydrate | 3-aminospirohydantoins | uctm.edu |

| N3 | Aryl halides (via cross-coupling) | N3-arylated spirohydantoins | uio.no |

| N1 and N3 | Multistep cyclization with isocyanate | Diarylated spirohydantoins | uio.no |

Molecular Mechanism of Action of 2 Hydroxysorbinil

Inhibition of Aldose Reductase by 2-Hydroxysorbinil

This compound functions as an inhibitor of aldose reductase, thereby reducing the enzyme's catalytic activity ontosight.ai. This inhibition is central to its potential therapeutic effects in conditions where the polyol pathway is overactive ontosight.ainih.gov. Aldose reductase inhibitors (ARIs) like this compound are designed to block the conversion of excess glucose into sorbitol ontosight.ainanobioletters.com.

Studies investigating the kinetic profile of aldose reductase inhibition by various compounds, including those structurally related to sorbinil (B39211), have been conducted nih.govacs.orgnih.gov. The kinetics of inhibition can reveal how an inhibitor interacts with the enzyme and its substrates (glucose and NADPH) acs.orgresearchgate.netunipi.it. For aldose reductase, the reaction mechanism typically follows a sequential ordered path where NADPH binds first, followed by the substrate wikipedia.org.

Kinetic studies on sorbinil, a related aldose reductase inhibitor, have shown mixed inhibition patterns in Lineweaver-Burk plots, which can be attributed to tight binding of the inhibitor or binding to the enzyme-NADPH complex acs.org. Some inhibitors have been classified based on their kinetic patterns of inhibition with respect to both aldehyde substrates and NADPH, including noncompetitive and uncompetitive modes nih.gov. For instance, some ARIs exhibit noncompetitive inhibition towards the aldehyde substrate and uncompetitive inhibition towards NADPH, or vice versa nih.gov.

While specific kinetic data for this compound was not extensively detailed in the provided search results, the general principles of aldose reductase inhibition kinetics observed with related compounds like sorbinil provide a framework for understanding its potential interactions acs.orgnih.gov. The dose required for inhibition by various ARIs is consistent with their inhibition constants nih.gov.

The binding of inhibitors to aldose reductase is governed by specific structural features of both the enzyme and the inhibitor molecule nih.govunipi.itresearchgate.netnih.gov. Aldose reductase is a monomeric enzyme with a typical (α/β)8-barrel structure nih.gov. The active site of aldose reductase contains residues that interact with the substrate and cofactor, and also includes regions important for inhibitor binding nih.govresearchgate.net.

Aldose reductase inhibitors typically possess a polar moiety that interacts with an "anion binding pocket" within the enzyme's active site and a hydrophobic moiety that interacts with a non-polar region unipi.itresearchgate.net. Structural studies of aldose reductase in complex with inhibitors have helped elucidate these binding interactions researchgate.netnih.gov. For example, the binding pocket has been described as highly hydrophobic researchgate.net. Specific amino acid residues within the active site contribute to the binding affinity and selectivity of inhibitors researchgate.netnih.gov.

The interaction of inhibitor molecules with residues in three highly variable loops (A, B, and C) of aldose reductase is crucial in determining substrate specificity and inhibitor selectivity nih.gov. While direct structural data on this compound binding was not found, its inhibitory activity suggests it interacts with key residues or regions within the aldose reductase active site or a nearby allosteric site, similar to other characterized ARIs acs.orgnih.govmdpi.com.

Modulation of the Polyol Pathway by this compound

By inhibiting aldose reductase, this compound modulates the entire polyol pathway ontosight.aiscispace.com. This pathway involves the conversion of glucose to sorbitol by aldose reductase, followed by the oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase ontosight.aicreative-proteomics.comwikipedia.org. Under hyperglycemic conditions, increased flux through this pathway contributes to cellular dysfunction and damage nih.govmdpi.comscienceopen.com.

A direct consequence of aldose reductase inhibition by this compound is the reduction of sorbitol accumulation in cells ontosight.ai. Under normal glucose levels, the polyol pathway is a minor route of glucose metabolism nih.gov. However, in hyperglycemia, the high Km of aldose reductase for glucose means that a significant amount of glucose is shunted into this pathway, leading to increased sorbitol production creative-proteomics.comnih.gov. Sorbitol does not readily cross cell membranes, and its intracellular accumulation creates osmotic stress, drawing water into the cells and potentially causing swelling and damage ontosight.aiwikipedia.orgaustinpublishinggroup.com.

Inhibiting aldose reductase with compounds like this compound limits the initial step of this pathway, thereby decreasing the conversion of glucose to sorbitol and preventing or reducing the intracellular buildup of sorbitol ontosight.aiaustinpublishinggroup.comumich.edu. This reduction in sorbitol levels is considered a key mechanism by which ARIs may ameliorate the complications associated with chronic hyperglycemia ontosight.ainih.govumich.edu. Studies in diabetic animals and human patients treated with aldose reductase inhibitors have demonstrated a reduction in sorbitol levels in affected tissues nih.govumich.edu.

The first step of the polyol pathway, catalyzed by aldose reductase, utilizes NADPH as a cofactor, oxidizing it to NADP+ ontosight.aicreative-proteomics.comwikipedia.orgwikipathways.org. Under hyperglycemic conditions, the increased activity of aldose reductase leads to a significant consumption of NADPH and a consequent increase in the NADP+ concentration wikipedia.orgscienceopen.comscispace.comavehjournal.org. This shift in the NADPH/NADP+ ratio is a critical aspect of the metabolic imbalance induced by an overactive polyol pathway wikipedia.orgscienceopen.comscispace.comavehjournal.org.

NADPH is a crucial reducing agent in various cellular processes, including the regeneration of reduced glutathione (B108866), a key antioxidant wikipedia.orgnih.govavehjournal.org. Depletion of NADPH due to increased polyol pathway flux can impair the cell's ability to combat oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and cellular damage wikipedia.orgnih.govmdpi.comscispace.comavehjournal.org.

By inhibiting aldose reductase, this compound reduces the consumption of NADPH in the conversion of glucose to sorbitol scienceopen.comscispace.com. This helps to preserve the cellular pool of NADPH, thereby supporting antioxidant defense mechanisms and maintaining a more favorable NADPH/NADP+ redox balance wikipedia.orgscienceopen.comscispace.comavehjournal.org. Modulation of this redox balance is considered an important factor in the protective effects of aldose reductase inhibitors against hyperglycemic damage mdpi.comscienceopen.comscispace.comavehjournal.org.

Here is a summary of the key data points regarding the polyol pathway and aldose reductase inhibition:

| Pathway Step | Enzyme | Substrate(s) | Cofactor Change | Product(s) | Notes |

| Glucose to Sorbitol | Aldose Reductase (AR) | Glucose | NADPH → NADP+ | Sorbitol | Rate-limiting step; Upregulated in hyperglycemia creative-proteomics.comnih.govscienceopen.com |

| Sorbitol to Fructose | Sorbitol Dehydrogenase (SDH) | Sorbitol | NAD+ → NADH | Fructose | Second step; Not present in all tissues wikipedia.orgnih.gov |

Impact of Hyperglycemia on Polyol Pathway and Redox Balance

| Factor | Effect of Hyperglycemia on Polyol Pathway Activity | Consequence |

| Glucose Concentration | Increased flux through the pathway creative-proteomics.comnih.gov | Increased Sorbitol and Fructose production ontosight.aicreative-proteomics.com |

| NADPH Consumption | Increased wikipedia.orgscienceopen.comscispace.comavehjournal.org | Decreased NADPH levels, impaired antioxidant defense wikipedia.orgnih.govscispace.comavehjournal.org |

| NADP+ Production | Increased ontosight.aicreative-proteomics.comwikipedia.orgwikipathways.org | Shift in NADPH/NADP+ ratio wikipedia.orgscienceopen.comscispace.comavehjournal.org |

| Sorbitol Accumulation | Increased, particularly in tissues lacking SDH wikipedia.orgnih.gov | Osmotic stress, cellular damage ontosight.aiwikipedia.orgaustinpublishinggroup.com |

| NADH Production (by SDH) | Increased, where SDH is present ontosight.aicreative-proteomics.comwikipedia.org | Increased NADH/NAD+ ratio, potential metabolic consequences nih.govmdpi.comscienceopen.com |

Enzymatic and Biochemical Investigations

Specificity and Selectivity of 2-Hydroxysorbinil Towards Aldose Reductase Isozymes

Aldose reductase (ALR2 or AKR1B1) is the initial and rate-limiting enzyme of the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. austinpublishinggroup.comnih.govscienceopen.com While this compound is known for its inhibitory action on aldose reductase, the specificity and selectivity of inhibitors towards different aldose reductase isozymes and other related aldo-keto reductases are crucial considerations. qdu.edu.cnnih.gov The aldo-keto reductase superfamily includes over 150 members, with ALR2 being a prominent one due to its role in diabetic complications. nih.gov

Specificity and selectivity of aldose reductase inhibitors (ARIs) are often evaluated by comparing their inhibitory potency (e.g., IC50 values) against ALR2 and closely related enzymes like aldehyde reductase (ALR1). qdu.edu.cnnih.gov Structural differences between the active sites of these enzymes, particularly in variable loops, can influence inhibitor binding and selectivity. austinpublishinggroup.comnih.gov For instance, studies on various compounds have shown varying degrees of selectivity towards ALR2 over ALR1, with some requiring significantly higher concentrations to inhibit ALR1 compared to ALR2. qdu.edu.cn Sorbinil (B39211), the parent compound of this compound, has been reported to inhibit aldehyde reductase with similar potency to aldose reductase, highlighting a potential lack of selectivity for some ARIs. austinpublishinggroup.com The specific selectivity profile of this compound itself across different aldose reductase isozymes and other AKR members requires detailed investigation to fully understand its therapeutic potential and potential off-target effects.

Interaction of this compound with Other Oxidoreductases and Detoxifying Enzymes

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons, often utilizing cofactors like NADP+ or NAD+. wikipedia.org Detoxifying enzymes, including glutathione (B108866) S-transferases (GSTs) and aldehyde dehydrogenases (ALDHs), play vital roles in metabolizing xenobiotics and endogenous toxic compounds. mdpi.comnih.gov Given the metabolic context of this compound and its interaction with aldose reductase (an oxidoreductase), its potential interactions with other enzymes in these categories are relevant for understanding its complete biochemical profile.

Role of Glutathione S-Transferase P1-1 in Metabolism

Glutathione S-Transferase P1-1 (GSTP1-1) is a widely expressed cytosolic GST isozyme involved in the detoxification of electrophilic compounds by conjugating them with glutathione. nih.govnih.govmdpi.comcellapplications.com While primarily known for its catalytic detoxification activity, GSTP1-1 also has non-catalytic functions, including interactions with signaling proteins. nih.govmdpi.comcellapplications.com

Studies on the metabolism of sorbinil, the parent compound of this compound, have indicated the formation of this compound and unstable protein conjugates. nih.gov This suggests that enzymatic processes, potentially involving detoxification enzymes like GSTs, may be involved in the metabolic fate of sorbinil and its derivatives like this compound. While direct studies explicitly detailing the interaction or metabolism of this compound by GSTP1-1 were not prominently found in the search results, the general role of GSTP1-1 in conjugating electrophilic compounds and its involvement in the metabolism of related substances suggest a potential, albeit unconfirmed, interaction that warrants further investigation. nih.govnih.govmdpi.com GSTP1-1's expression can be influenced by factors like oxidative stress and inflammatory mediators, which are often associated with conditions where aldose reductase activity is elevated. nih.govnih.govmedsci.org

Aldehyde Dehydrogenase Interactions

Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification pathways. uniprot.orgplos.org They utilize NAD+ or NADP+ as cofactors. uniprot.org ALDH2, for example, is important for the metabolism of acetaldehyde, a toxic intermediate of ethanol (B145695) metabolism. plos.org

Aldose reductase itself can reduce toxic aldehydes generated from lipid peroxidation. austinpublishinggroup.comnih.gov The structural and functional similarities between aldose reductase and aldehyde reductase (ALR1) can lead to cross-inhibition by some compounds. austinpublishinggroup.comnih.gov Sorbinil, the parent compound, has been shown to inhibit ALR1. austinpublishinggroup.com This suggests that this compound may also interact with aldehyde dehydrogenases or aldehyde reductases. Such interactions could have implications for the detoxification of various aldehydes in the cell. Further research is needed to specifically characterize the interaction profile of this compound with different ALDH isoforms and ALR1.

Influence on Upstream and Downstream Biochemical Pathways beyond the Polyol Pathway

The primary biochemical impact of this compound is its inhibition of aldose reductase, thereby reducing the flux through the polyol pathway. ontosight.ai The polyol pathway converts glucose to sorbitol, and then sorbitol to fructose (B13574) via sorbitol dehydrogenase. austinpublishinggroup.comscienceopen.comwikipedia.org In hyperglycemic conditions, increased polyol pathway activity leads to the accumulation of sorbitol, which can cause osmotic stress. ontosight.aiaustinpublishinggroup.comwikipedia.org Furthermore, the polyol pathway consumes NADPH and produces NADH, impacting the cellular redox balance. scienceopen.comwikipedia.orgnih.govjci.org Depletion of NADPH can impair the regeneration of reduced glutathione, an important antioxidant, potentially leading to increased oxidative stress. scienceopen.comwikipedia.orgnih.govjci.org

By inhibiting aldose reductase, this compound is expected to mitigate these effects. Reducing sorbitol accumulation alleviates osmotic stress. ontosight.aiaustinpublishinggroup.comwikipedia.org Decreasing the flux through the pathway can help conserve NADPH, potentially supporting glutathione reductase activity and enhancing antioxidant defenses. scienceopen.comwikipedia.orgnih.govjci.org

Beyond these direct consequences within the polyol pathway and its immediate link to oxidative stress, the polyol pathway can also influence other biochemical pathways. For instance, the fructose produced by the polyol pathway can be metabolized, potentially leading to the formation of advanced glycation end-products (AGEs) and activating protein kinase C (PKC) pathways. nih.govresearchgate.net Increased fructose metabolism can also impact ATP levels and acetyl-CoA production. nih.gov By reducing fructose production, this compound could indirectly influence these downstream pathways.

Furthermore, aldose reductase has roles beyond glucose metabolism, including the reduction of various aldehydes. austinpublishinggroup.comnih.govnih.gov Inhibition of this function by this compound could potentially impact the detoxification of these aldehydes, although the net effect would depend on the relative importance of aldose reductase compared to other enzymes (like ALDHs) in metabolizing specific aldehydes. austinpublishinggroup.comuniprot.org

While the primary focus of this compound is its impact on the polyol pathway, its effects on cellular redox balance, potential interactions with other aldehyde-metabolizing enzymes, and indirect influence on downstream fructose-mediated pathways highlight its broader biochemical implications.

Molecular and Cellular Research

Cellular Responses to 2-Hydroxysorbinil in Vitro

Studies have investigated the impact of this compound on various cell types that are particularly vulnerable to the effects of hyperglycemia and increased polyol pathway activity.

Studies in Schwann Cells

Schwann cells are the principal glial cells of the peripheral nervous system, responsible for myelin formation and the support and regeneration of nerve fibers assaygenie.comwikipedia.orgfrontiersin.orgphysio-pedia.com. The accumulation of sorbitol in Schwann cells due to hyperglycemia is a significant factor in the development of diabetic neuropathy ontosight.ai. This compound, as an aldose reductase inhibitor, is understood to reduce sorbitol accumulation in these cells, potentially protecting against osmotic stress and functional impairment ontosight.ai. Research highlights the crucial role of Schwann cells in nerve function, including signal transmission and regeneration, and their involvement in neuropathies like diabetic neuropathy assaygenie.comfrontiersin.orgphysio-pedia.com.

Investigations in Renal Mesangial Cells

Renal mesangial cells are specialized cells located in the glomerulus of the kidney, playing a role in structural support, filtration, and removal of macromolecules wikipedia.orgnih.govixcellsbiotech.com. In diabetic nephropathy, these cells are subject to damage, partly due to increased polyol pathway activity and sorbitol accumulation ontosight.ainih.gov. Studies involving renal mesangial cells have explored how inhibiting aldose reductase with compounds like this compound can influence cellular processes relevant to diabetic kidney complications ontosight.ai. Mesangial cells are known to contribute to renal fibrosis through activation, proliferation, and excessive extracellular matrix production under pathological conditions nih.gov.

Analysis in Retinal Pericytes and Other Ocular Cells

Retinal pericytes are cells that surround the capillaries in the retina and are crucial for maintaining the integrity of the blood-retinal barrier and regulating blood flow nih.govutrgv.eduinnoprot.com. Loss of retinal pericytes is an early event in diabetic retinopathy and contributes to the progression of the disease utrgv.eduendocrinologia.org.mx. The polyol pathway is active in retinal pericytes and other ocular cells, such as lens cells, and sorbitol accumulation can lead to cellular dysfunction and damage ontosight.aioup.comiesrj.com. Investigations into this compound's effects in these cell types aim to understand its potential in preventing or slowing the progression of diabetic retinopathy and other ocular complications ontosight.ai.

Effects on Osmotic Stress in Cellular Models

Osmotic stress occurs when there are changes in the solute concentration outside a cell, leading to water influx or efflux and subsequent changes in cell volume nih.govchalmers.seresearchgate.net. In the context of diabetes, hyperglycemia leads to increased intracellular glucose, which is then converted to sorbitol by aldose reductase, particularly in cells with limited sorbitol dehydrogenase activity ontosight.ai. The accumulation of intracellular sorbitol creates an osmotic imbalance, drawing water into the cell and causing swelling and functional disruption ontosight.ai. This compound's primary mechanism of action is the inhibition of aldose reductase, which directly addresses the root cause of sorbitol-induced osmotic stress in susceptible cells ontosight.ai. Studies in various cellular models, including those relevant to diabetic complications, investigate how this compound mitigates the effects of osmotic stress by reducing sorbitol accumulation ontosight.ai. Research on cellular responses to osmotic stress in other systems, such as bacteria and yeast, provides broader context on the mechanisms cells employ to adapt to varying osmotic conditions nih.govchalmers.seresearchgate.netnih.govelifesciences.org.

Protein Binding Studies of this compound

Protein binding is a critical aspect of a compound's pharmacokinetic profile, influencing its distribution, metabolism, and excretion researchgate.netsygnaturediscovery.comijpsjournal.commdpi.com. Studies have investigated the interaction of this compound with proteins.

Formation of Unstable Protein Conjugates

Research into the metabolism of sorbinil (B39211), the parent compound of this compound, has specifically examined the formation of this compound and its potential to form protein conjugates nih.govnih.govnih.govupenn.eduresearchgate.net. Studies in rats showed that this compound is a principal urinary metabolite of sorbinil nih.gov. Further investigation explored whether this compound could form unstable protein conjugates nih.govnih.gov. While this compound was not metabolized by human liver microsomes and did not undergo irreversible binding to microsomal protein, the presence of a mild reductant enhanced its binding to human serum albumin, suggesting the formation of unstable Schiff base adducts nih.gov. This indicates that while this compound itself may not form stable covalent bonds with proteins under typical metabolic conditions, it might engage in reversible binding interactions nih.gov.

Reversible and Irreversible Protein Interactions

Understanding how a compound interacts with proteins, whether through reversible or irreversible binding, is fundamental to elucidating its mechanism of action. Reversible interactions involve transient binding, while irreversible interactions typically involve the formation of a stable covalent bond with the protein target. enzymlogic.comnih.gov Irreversible covalent drugs can offer advantages such as longer-lasting effects and effective inhibition of challenging targets, although they also present challenges like potential off-target toxicities. enzymlogic.com Reversible covalent inhibitors, by contrast, can detach from unintended proteins, potentially reducing the risk of off-target effects. enzymlogic.com Methods such as mass spectrometry can be used to evaluate reversible and irreversible interactions with proteins. chemistryviews.org

Based on the available information from the conducted searches, specific detailed research findings on the reversible and irreversible protein interactions of this compound were not identified within the provided sources. Research on related compounds or general principles of protein interactions were discussed in some contexts. enzymlogic.comnih.govchemistryviews.orgresearchgate.netosti.gov

Characterization of Protein Adducts

The formation of protein adducts, where a compound covalently binds to a protein, can significantly alter protein structure and function. The characterization of these adducts is essential for understanding a compound's reactivity and potential biological consequences. Mass spectrometry (MS) is a widely used technique for detecting and characterizing chemical adducts on proteins, allowing for the identification of the chemical composition and the specific amino acid localization of the adducts. nih.govfrontiersin.orgresearchgate.net This involves producing high-quality MS data of modified proteins and then analyzing this data to identify the modifications. nih.gov

Some research has mentioned "hydroxysorbinil and unstable protein conjugates". tandfonline.comdntb.gov.ua While this indicates that hydroxysorbinil, which may include this compound, can form protein conjugates, the specific details regarding the characterization of these adducts, such as the exact binding sites or the nature of their instability, were not extensively detailed in the provided search results. General methods for characterizing protein adducts involve analyzing modifications formed by various reactive species on amino acid residues like cysteine, lysine, or histidine. frontiersin.orgresearchgate.net

Role of this compound in Oxidative Stress Modulation

Oxidative stress is a state resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. frontiersin.orgnih.govexplorationpub.com ROS are involved in various physiological processes but at high levels can lead to cellular damage and contribute to the development of numerous diseases. frontiersin.orgnih.govmdpi.comnih.gov Modulation of oxidative stress is a key area of research for therapeutic interventions.

Specific research detailing the direct role of this compound in the modulation of oxidative stress was not found within the provided sources. However, the following subsections discuss general mechanisms related to oxidative stress modulation that are relevant in a broader biological context.

Attenuating the production of reactive oxygen species is one strategy to mitigate oxidative stress. Various compounds have been shown to decrease ROS levels. For instance, arctiin (B1665604) has been observed to decrease levels of reactive oxygen species by enhancing the expression of genes involved in ROS scavenging. nih.gov Similarly, a ROS scavenger like edaravone (B1671096) has been shown to attenuate the expression of certain proteins induced by nanoparticles. mdpi.com In the context of cryopreservation, the antioxidant 2-mercaptoethanol (B42355) has been shown to reduce oxidative stress in vitrified-warmed bovine embryos, improving their quality. scielo.br

Based on the available search results, specific studies demonstrating the attenuation of reactive oxygen species production directly by this compound were not identified.

Biological systems possess complex antioxidant defense systems to counteract the damaging effects of ROS. These systems include enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR), as well as non-enzymatic antioxidants like glutathione (GSH) and vitamins. frontiersin.orgexplorationpub.commdpi.comnih.gov These components work together to detoxify ROS and maintain cellular redox balance. explorationpub.commdpi.com The Nrf2 transcription factor is a key regulator of many antioxidant genes, playing a significant role in the endogenous antioxidant defense. nih.govnih.govmdpi.com

Information specifically on the regulation of these antioxidant defense systems by this compound was not found in the provided search results.

Identification of Novel Molecular Targets via High-Throughput Screening

High-throughput screening (HTS) is a powerful approach used in molecular biology and drug discovery to rapidly test large libraries of compounds or genetic perturbations for their biological activity. alitheagenomics.comnumberanalytics.com HTS enables large-scale functional analysis and can accelerate the discovery of novel molecular targets and potential therapeutic candidates. alitheagenomics.comnumberanalytics.comkcl.ac.uk This technique often utilizes automated systems and miniaturized formats to simultaneously test thousands to millions of samples. alitheagenomics.comnumberanalytics.com HTS can be applied in various ways, including screening compounds against specific protein targets or conducting phenotypic screens to identify compounds that induce a desired cellular response. alitheagenomics.combiorxiv.org

Structure Activity Relationship Sar and Computational Studies

Comprehensive Structure-Activity Relationship Analysis of 2-Hydroxysorbinil and its Analogs

The SAR analysis of ARIs aims to correlate structural features of compounds with their inhibitory potency against the enzyme. This involves identifying key functional groups and structural motifs necessary for binding and inhibition. Studies on various ARI classes, including spirohydantoins like Sorbinil (B39211), provide a framework for understanding the SAR of related compounds such as this compound.

General pharmacophoric models for aldose reductase inhibitors typically involve two key regions: an acidic moiety and a lipophilic or hydrophobic region nih.gov. The acidic group is often crucial for interacting with a specific "anion-binding site" within the AR active site, frequently involving residues such as Tyr48, His110, and Trp111 through hydrogen bonding uni-freiburg.detanlab.org. The lipophilic portion of the inhibitor is thought to interact with a more flexible "specificity pocket" nih.gov, involving residues like Trp20, Trp111, Gln183, and Leu300, often through hydrophobic and pi-pi interactions iesrj.comnih.gov.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques are powerful tools used to complement experimental SAR studies and provide a deeper understanding of the interaction between inhibitors and their target enzymes at the atomic level wikipedia.orgfrontiersin.org. These methods can predict binding modes, estimate binding affinities, and explore the dynamic behavior of the protein-ligand complex.

Molecular docking simulations are widely used to predict the preferred binding orientation (pose) and binding affinity of a ligand within the active site of a target protein tanlab.orgiesrj.comfrontiersin.org. For aldose reductase inhibitors, docking studies have been instrumental in identifying key amino acid residues involved in binding. These studies consistently show that ARIs bind within a well-defined active site gorge that accommodates both the acidic and lipophilic portions of the inhibitor wikipedia.orgnih.gov.

While specific docking studies focused solely on this compound were not detailed in the provided snippets, general ARI docking studies show interactions with residues in the anion-binding site (e.g., Tyr48, His110, Trp111) and the specificity pocket (e.g., Trp20, Trp111, Gln183, Leu300, Cys298) nih.gov. Given its structural similarity to Sorbinil, this compound would likely dock into the same active site, with its specific pose and interactions influenced by the additional hydroxyl group. Docking simulations of this compound could predict how this hydroxyl group might engage in hydrogen bonding or alter hydrophobic contacts compared to Sorbinil, providing a theoretical basis for observed differences in activity.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of protein-ligand complexes over time iesrj.comfrontiersin.org. Unlike static docking poses, MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of their interaction in a dynamic environment. MD simulations can help to refine binding poses predicted by docking, assess the stability of the complex, and calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the biological activity of a series of compounds with their structural or physicochemical properties (descriptors) iesrj.comfrontiersin.org. QSAR models can be used to predict the activity of new, untested compounds and to identify the key molecular features that are important for activity.

Rational Design and Discovery of Enhanced this compound Analogs

Based on the available scientific literature retrieved, specific detailed research focusing on the rational design and discovery of enhanced analogs derived directly from this compound, including comprehensive structure-activity relationship (SAR) studies and computational analyses specifically for such enhanced analogs with supporting data tables, was not identified.

This compound is known primarily as a significant urinary metabolite of Sorbinil, an aldose reductase inhibitor nih.govoup.comscholaris.ca. Studies have investigated its formation and further metabolism nih.govscholaris.ca. While rational drug design, SAR analysis, and computational methods are widely employed in the discovery and optimization of aldose reductase inhibitors and other therapeutic agents researchgate.netnih.gov, the focus in the retrieved literature regarding Sorbinil and related compounds appears to be more on Sorbinil itself or other structural classes of aldose reductase inhibitors rather than the systematic design and enhancement of this compound analogs as a distinct class of compounds.

Advanced Omics and Systems Biology Approaches

Metabolomics Profiling in Response to 2-Hydroxysorbinil Exposure

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a direct functional readout of the physiological state of a biological system. In the context of this compound, metabolomics studies have been crucial in identifying and quantifying its presence as a key metabolite following the administration of its parent compound, Sorbinil (B39211).

Research involving the administration of Sorbinil to rats has shown that it is rapidly and extensively metabolized. nih.gov Metabolomic profiling of urine identified this compound (2HSB) as one of the principal metabolites. nih.gov Over a 24-hour period, this compound accounted for a significant percentage of the initial Sorbinil dose excreted. nih.gov

Further metabolic investigation revealed that this compound is not an end-product of this metabolic pathway. When this compound isolated from urine was readministered, it was biotransformed into a phenolic primary alcohol, identified as 2,4-imidazolidinedione 5-(2-hydroxyethyl)-5-(5-fluoro-2-hydroxyphenyl), or IHFH. nih.gov This demonstrates a sequential metabolic process where Sorbinil undergoes hydroxylation to form this compound, which is subsequently metabolized to IHFH. nih.gov The transformation of this compound to IHFH is proposed to occur through an open-chain aldehyde intermediate. nih.gov

| Metabolite | Chemical Name | Percentage of Administered Dose (Mean ± SD) |

|---|---|---|

| This compound (2HSB) | (+)6-fluoro-spiro(2-hydroxychroman-4,4'-imidazolidine)-2',5'-dione | 17.0 ± 0.7% |

| IHFH | 2,4-imidazolidinedione 5-(2-hydroxyethyl)-5-(5-fluoro-2-hydroxyphenyl) | 7.1 ± 0.7% |

Data sourced from studies on Sorbinil metabolism in rats. nih.gov

Proteomics Analysis of Cellular Systems Treated with this compound

Proteomics involves the large-scale analysis of proteins, particularly their structures and functions. A key area of investigation for reactive metabolites is their potential to form adducts with proteins, which can have significant biological implications.

Studies have investigated the potential for this compound to form protein conjugates. nih.gov The rationale for this investigation stems from its proposed open-chain aldehyde intermediate, as aldehydes are known to form both stable and unstable adducts with proteins. nih.gov Initial in vitro experiments using human liver microsomes showed that this compound did not undergo irreversible binding to microsomal proteins. nih.gov However, further proteomics analysis focusing on interactions with other proteins yielded different results. When incubated with human serum albumin, this compound demonstrated the ability to form unstable protein adducts. nih.gov The use of a mild reductant, sodium cyanoborohydride, enhanced this binding, which is indicative of the formation of unstable Schiff base adducts. nih.gov

| Biological System Component | Finding | Implication |

|---|---|---|

| Human Liver Microsomal Protein | No irreversible binding observed. | Low potential for forming stable adducts in this system. |

| Human Serum Albumin | Formation of unstable Schiff base adducts indicated. | Demonstrates potential for protein conjugation in circulation. |

Findings based on in vitro studies. nih.gov

Transcriptomics and Gene Expression Studies

Transcriptomics is the study of the complete set of RNA transcripts produced by the genome under specific circumstances. This approach can reveal how exposure to a compound alters gene expression, providing insights into the cellular pathways being activated or inhibited.

Currently, specific transcriptomics and gene expression studies focusing directly on the effects of this compound exposure are not widely available in the published literature. However, research on the parent compound, Sorbinil, provides a potential framework for understanding the biological pathways that might be modulated. For instance, RNA sequencing data from studies on Sorbinil have shown that it can protect retinal cells by suppressing inflammatory signaling pathways. This suggests that the broader biological activity of Sorbinil and its metabolites could involve the modulation of genes related to inflammation. Future transcriptomic analyses could elucidate whether this compound contributes to this effect or has a distinct gene expression signature, offering a more granular understanding of its biological role.

Network Pharmacology Investigations of this compound's Biological Effects

Network pharmacology is a modern systems biology approach that investigates the complex interactions between drug compounds, protein targets, and biological pathways within the context of a network. This methodology is particularly useful for understanding the polypharmacological effects of drugs and their metabolites. While specific network pharmacology investigations for this compound have not been documented, the principles of this approach can be applied hypothetically based on the known pharmacology of its parent compound.

The first step in network pharmacology is to build a compound-target network, which maps the interactions between a compound and its known or predicted protein targets. For this compound, such a network would be speculative but could be initiated based on the primary target of Sorbinil, which is the enzyme aldose reductase (AR). nih.gov Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that has been implicated in diabetic complications. nih.govnih.gov

A hypothetical compound-target network for this compound would therefore feature aldose reductase as a primary node. Further computational screening and experimental validation would be required to identify potential off-target interactions, expanding the network to include other proteins and providing a more comprehensive view of its biological interactivity.

Once a set of targets is identified, pathway enrichment analysis is performed to determine if the targets are significantly over-represented in specific biological pathways, such as those cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. This analysis helps to elucidate the broader biological processes that may be affected by the compound.

For this compound, a pathway enrichment analysis based on the primary target of its parent compound, aldose reductase, would highlight several key metabolic pathways. The most prominent would be the polyol pathway itself. nih.gov Inhibition of aldose reductase by Sorbinil has been shown to affect the flux of glucose through the polyol pathway, the pentose phosphate pathway, and the glycolytic route. nih.gov Therefore, an enrichment analysis would likely implicate pathways such as:

Fructose (B13574) and mannose metabolism

Glycolysis / Gluconeogenesis

Pentose phosphate pathway

A comprehensive network pharmacology study would be a valuable next step in understanding the full spectrum of biological effects of this compound, moving beyond its role as a metabolite to its potential as a bioactive molecule in its own right.

Preclinical Research and Experimental Models

In Vitro Experimental Models for 2-Hydroxysorbinil Research

In vitro studies involve experiments conducted outside of a living organism, typically using isolated cells, tissues, or cellular components. nih.gov These models offer controlled environments to investigate specific biological processes and the direct effects of a compound at the cellular or molecular level. nih.govnih.gov

Cell Line and Primary Cell Culture Studies

Cell culture studies are fundamental in vitro models used to assess the direct effects of compounds on various cell types. iesrj.comiesrj.com This can involve established cell lines, which are immortalized cells that can be grown in the laboratory for extended periods, or primary cell cultures, which are derived directly from living tissues. uni-freiburg.de These models allow for the investigation of cellular uptake, metabolism, toxicity, and specific biochemical pathway modulation. iesrj.comiesrj.com

Research has indicated that this compound is formed as a metabolite of Sorbinil (B39211), an aldose reductase inhibitor. nih.gov Studies utilizing human and mouse liver microsomes, which contain key metabolic enzymes, have demonstrated the NADPH-dependent metabolism of Sorbinil to this compound. nih.gov Furthermore, co-incubation studies with human mononuclear leukocytes and liver microsomes showed the generation of cytotoxic metabolites from Sorbinil, including this compound. nih.gov The formation of this compound from Sorbinil has also been investigated in studies examining drug-protein conjugates. researchgate.netwikipedia.orgctdbase.org

While the specific biological effects of this compound itself on various cell lines or primary cell types related to diabetic complications or other polyol pathway-related conditions were not extensively detailed in the provided search results, its identification as a metabolite in these in vitro systems highlights the utility of cell-based models in understanding its formation and initial metabolic fate.

Isolated Tissue and Organ Studies (Ex Vivo)

Ex vivo studies involve experiments performed on tissues or organs that have been removed from a living organism and maintained in a controlled laboratory environment. nih.govresearchgate.net These models retain a higher level of biological complexity compared to simple cell cultures, allowing for the assessment of compound effects within a more physiologically relevant tissue context while still offering more control than in vivo studies. nih.govresearchgate.netijacskros.com Isolated tissue bath assays, for instance, are a classical pharmacological tool for evaluating compound effects on contractile tissues.

While ex vivo models are valuable for studying drug permeation, tissue responses, and metabolic processes within intact tissue structures, specific detailed research findings on the direct effects or metabolic fate of this compound in isolated tissues or organs were not found in the provided search context. nih.govresearchgate.netijacskros.com Such studies, if conducted, could potentially investigate the interaction of this compound with target enzymes or pathways within specific tissues relevant to conditions where the polyol pathway is implicated, such as nerve, kidney, or lens tissue.

Animal Models for Studying this compound's Biological Efficacy

Diabetic Animal Models (e.g., Rodent Models of Diabetic Complications)

Diabetic animal models, particularly rodents, are widely used to study the pathogenesis of diabetes and its associated complications, as well as to test the efficacy of potential treatments. nih.gov These models can be spontaneous (due to genetic factors) or induced (e.g., chemically induced using streptozotocin (B1681764) or alloxan, or diet-induced). nih.gov They often exhibit complications similar to those seen in humans, such as neuropathy, nephropathy, retinopathy, and cardiovascular issues. wikipedia.orgctdbase.org

Given that Sorbinil, the parent compound of this compound, is an aldose reductase inhibitor investigated for diabetic complications, it is plausible that this compound's effects could be relevant in these models. wikipedia.orgctdbase.org However, specific research detailing the administration of this compound to diabetic animal models and the evaluation of its efficacy in preventing or ameliorating diabetic complications was not found in the provided search results. Research involving Sorbinil in diabetic animal models has shown its ability to prevent various complications by inhibiting aldose reductase and reducing sorbitol accumulation. wikipedia.orgctdbase.org While this compound is a metabolite of Sorbinil, its own efficacy in these models would require specific investigation.

Experimental Models of Other Polyol Pathway-Related Conditions

The polyol pathway has been implicated in the pathogenesis of conditions beyond diabetes, often related to osmotic stress and oxidative damage resulting from the accumulation of sorbitol. wikipedia.org Experimental models for these conditions could potentially be used to study compounds affecting this pathway.

Specific studies investigating this compound in animal models of non-diabetic conditions linked to the polyol pathway were not identified in the provided search results. However, depending on the extent to which the polyol pathway contributes to their pathology, models of conditions such as certain types of cataracts or neurological disorders could potentially be relevant for studying the effects of compounds like this compound. wikipedia.orgctdbase.org

Biochemical Marker Analysis in Animal Tissues

Biochemical marker analysis in animal tissues is a crucial component of preclinical studies, providing insights into a compound's mechanism of action and its impact on various biological pathways and processes. This can involve measuring levels of enzymes, substrates, products, or other molecules in tissue samples.

In the context of the polyol pathway, relevant biochemical markers in animal tissues would include glucose, sorbitol, fructose (B13574), and the activity of aldose reductase and sorbitol dehydrogenase. wikipedia.org Additionally, markers of oxidative stress, inflammation, and tissue damage are often analyzed in models of diabetic complications. wikipedia.org While this compound is known to be formed as a metabolite of Sorbinil in mice nih.gov, specific data on the levels of this compound itself or its effects on these biochemical markers in the tissues of animals treated with this compound were not found in the provided search results. Studies involving Sorbinil have shown its ability to reduce sorbitol accumulation in tissues of diabetic animals, demonstrating its impact on the polyol pathway. Analysis of biochemical markers would be essential to understand the activity and effects of this compound in any in vivo studies.

Analytical Techniques for 2 Hydroxysorbinil Research

Chromatographic Methods for Quantification in Research Matrices (e.g., HPLC, LC-MS)

The quantification of 2-Hydroxysorbinil in complex biological samples such as urine and plasma is crucial for understanding its pharmacokinetics and metabolic profile. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques employed for this purpose.

Early metabolic studies of sorbinil (B39211) utilized radiolabeling to trace and quantify its metabolites. In these studies, rats were administered [8-³H]Sorbinil, and the resulting metabolites were isolated from urine. [¹] This approach, while sensitive, has been largely superseded by more specific and non-radioactive methods.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for the analysis of sorbinil and its metabolites typically involve reversed-phase chromatography. While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles for separating similar compounds can be applied. A typical HPLC setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is often achieved using a UV detector, as the aromatic and carbonyl moieties in the structure of this compound are expected to absorb in the UV range.

For the determination of related polyols like sorbitol in biological samples, HPLC methods have been developed that involve derivatization to introduce a UV-absorbing chromophore. For instance, reaction with phenylisocyanate yields derivatives that can be detected at 240 nm. nih.gov A similar derivatization strategy could potentially be adapted for this compound to enhance its detection sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, have become the gold standard for the sensitive and selective quantification of drug metabolites. nih.gov These techniques combine the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For this compound, an LC-MS/MS method would offer high specificity by monitoring unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient from low to high organic phase over several minutes |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Characteristic fragment ions |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would be fundamental for confirming the presence and connectivity of protons and carbons in the molecule. The introduction of a hydroxyl group in the 2-position of the chroman ring of sorbinil would lead to characteristic shifts in the NMR spectrum compared to the parent compound. While specific NMR data for this compound is not widely published, studies on sorbinil have utilized ¹³C and ³¹P NMR to investigate its effects on metabolic pathways. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this compound, which can be used to confirm its elemental formula. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) provide valuable structural information, helping to identify the different parts of the molecule.

Methods for Detection of this compound-Protein Adducts

A significant aspect of this compound research is its potential to form covalent adducts with proteins. Metabolic studies have indicated that this compound can form unstable Schiff base adducts with human serum albumin. nih.gov The detection and characterization of these adducts are critical for understanding potential mechanisms of immunologically-mediated adverse drug reactions associated with sorbinil.

The formation of a Schiff base occurs between an aldehyde or ketone group and a primary amine, such as the ε-amino group of a lysine residue in a protein. The biotransformation of this compound is thought to proceed through an open-chain aldehyde intermediate, which can then react with proteins. nih.gov

Stabilization and Detection of Schiff Base Adducts

Due to their reversible nature, Schiff base adducts can be challenging to detect. nih.gov A common strategy to overcome this is to stabilize the adduct by reduction. The use of a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), converts the imine bond of the Schiff base to a stable secondary amine bond. nih.gov This stabilized adduct can then be more readily detected.

Mass Spectrometry-Based Detection

Mass spectrometry is the primary technique for the detection and characterization of protein adducts.

Intact Protein Analysis: High-resolution mass spectrometry can be used to analyze the intact protein (e.g., albumin) that has been incubated with this compound. The formation of an adduct will result in a corresponding mass shift in the protein's molecular weight.

Proteomic Approaches (Bottom-up Proteomics): This is a more common and informative approach. The adducted protein is enzymatically digested (typically with trypsin) into smaller peptides. These peptides are then analyzed by LC-MS/MS. The modified peptide will have a specific mass increase corresponding to the addition of the this compound moiety. The fragmentation pattern of the modified peptide in the MS/MS spectrum can then be used to pinpoint the exact amino acid residue that has been modified. Data-dependent neutral loss-driven MS³ acquisition can be a powerful technique to enhance the detection of Schiff-base adducts. nih.gov

| Technique | Application in this compound-Protein Adduct Detection |

| Chemical Stabilization | Use of sodium cyanoborohydride to reduce and stabilize the Schiff base adduct. nih.gov |

| Intact Protein MS | Measurement of the mass increase of the target protein (e.g., albumin) after incubation with this compound. |

| LC-MS/MS of Peptides | Identification of specific peptides carrying the this compound modification after proteolytic digestion of the adducted protein. |

| Tandem MS (MS/MS) | Fragmentation of the modified peptide to determine the precise amino acid residue involved in the adduct formation. |

The study of this compound-protein adducts is an active area of research, and the development of more sensitive and specific analytical methods will be crucial for fully understanding the toxicological implications of this metabolite.

Future Directions and Research Gaps

Unexplored Biochemical Pathways and Targets of 2-Hydroxysorbinil

A significant gap in current knowledge is the comprehensive understanding of the biochemical pathways and molecular targets of this compound. Research has primarily focused on its precursor, Sorbinil (B39211), with the assumption that its metabolite shares a similar mechanism of action centered on aldose reductase inhibition. However, the metabolic transformation into this compound could alter its binding affinity, specificity, and range of biological targets.

Future research must move beyond the singular focus on aldose reductase to explore a wider array of potential interactions. The biotransformation of this compound may proceed through an open-chain aldehyde intermediate, suggesting it could be a pro-reactive metabolite capable of forming protein adducts. nih.gov This reactivity opens the possibility of interactions with a variety of cellular proteins, potentially leading to novel therapeutic effects or unforeseen toxicities. Investigating these off-target interactions is critical. Modern chemoproteomic approaches could be employed to identify novel binding partners and map the compound's interactome within relevant cell types. Furthermore, exploring its effects on other enzymes within the aldo-keto reductase superfamily, which share structural similarities with aldose reductase, could reveal secondary targets and explain potential polypharmacological effects.

| Potential Research Area | Rationale | Suggested Methodologies |

| Off-Target Profiling | The metabolic creation of this compound may lead to interactions with proteins other than aldose reductase. nih.gov | Chemoproteomics, Thermal Proteome Profiling |

| Aldo-Keto Reductase Family Screening | Structural similarities suggest potential for inhibition of other family members, leading to broader effects. | Enzymatic assays with a panel of related reductase enzymes. |

| Metabolic Stability and Pathway Analysis | Understanding its downstream metabolism is crucial to identifying all bioactive forms and their effects. | In vitro metabolism studies using human liver microsomes, followed by LC-MS/MS analysis. |

| Interaction with Cellular Nucleophiles | The potential aldehyde intermediate could react with cellular components like glutathione (B108866), affecting redox balance. nih.gov | In vitro incubation with key cellular nucleophiles and subsequent structural analysis. |

Synergistic Effects with Other Modulators of Cellular Stress Pathways

The pathogenesis of diabetic complications, the primary therapeutic area for aldose reductase inhibitors, involves a complex interplay of metabolic and signaling pathways, with oxidative stress being a central driver. A critical, yet entirely unexplored, area is the potential for this compound to exert synergistic effects when combined with other agents that modulate cellular stress responses. Such combination therapies could offer enhanced efficacy at lower doses, potentially mitigating side effects. researchgate.net

Future investigations should focus on combining this compound with compounds that target parallel or downstream pathways involved in cellular stress. A particularly promising avenue is the combination with activators of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation could complement the reduction in polyol pathway flux afforded by this compound. nih.govnih.gov Studies could assess whether such combinations lead to a more robust reduction in oxidative stress markers and a greater protective effect in cellular and animal models of diabetic complications. Additionally, exploring synergies with direct antioxidants (e.g., flavonoids, phenolic compounds) could reveal combinations that provide multi-pronged protection against hyperglycemia-induced damage. rjpharmacognosy.irnih.gov

| Potential Combination Agent Class | Hypothesized Synergistic Mechanism | Key Endpoints for Evaluation |

| Nrf2 Activators (e.g., Sulforaphane) | Dual action of reducing polyol pathway flux (this compound) and upregulating endogenous antioxidant defenses (Nrf2 activator). nih.govscohia.com | Levels of Nrf2, HO-1, and other antioxidant enzymes; reduction in reactive oxygen species (ROS). |

| Direct Antioxidants (e.g., Quercetin) | Complementary mechanisms of preventing ROS formation (this compound) and scavenging existing ROS (antioxidant). rjpharmacognosy.ir | Cellular viability under oxidative stress, lipid peroxidation assays, glutathione levels. |

| Anti-inflammatory Agents | Targeting both metabolic dysfunction (polyol pathway) and the subsequent inflammatory cascade. | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |

Advancements in Computational and Experimental Methodologies for this compound Research

The lack of dedicated research on this compound means that modern drug discovery and analysis techniques have not yet been applied to it. Future progress will heavily rely on leveraging advanced computational and experimental methodologies to accelerate the characterization of its properties and to identify novel therapeutic applications.

Computational Approaches: In silico methods are essential for predicting the behavior of this compound and guiding experimental work. Molecular docking and dynamics simulations can predict its binding affinity and mode of interaction not only with aldose reductase but also with a wide range of other potential protein targets. nih.govmdpi.com Advanced deep learning models and quantitative structure-activity relationship (QSAR) studies could be developed to screen large libraries of compounds for similar activity profiles or to predict potential off-target effects. acs.orgnih.gov

Experimental Methodologies: On the experimental front, high-throughput screening (HTS) assays are needed to rapidly assess the inhibitory activity of this compound against a broad panel of enzymes and cellular pathways. The use of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 gene-editing technology offers a powerful tool to validate novel cellular targets identified through computational or proteomic screens. nih.govnih.gov By knocking out a candidate target gene, researchers can definitively link the protein to the compound's observed effects. nih.gov

| Methodology | Application for this compound Research | Expected Outcome |

| Molecular Docking & Dynamics | Predict binding modes and affinities to aldose reductase and potential off-targets. nih.govmdpi.com | Prioritized list of potential targets for experimental validation; structural basis of inhibition. |

| Deep Learning Models | Screen for novel inhibitors and predict activity against various targets based on chemical structure. acs.orgnih.gov | Identification of new chemical scaffolds and potential therapeutic areas. |

| CRISPR-Cas9 Gene Editing | Validate the functional role of newly identified protein targets in mediating the compound's effects. nih.govbiorxiv.org | Confirmed mechanism of action and identification of key pathway components. |

| High-Content Imaging | Assess cellular phenotypic changes (e.g., morphology, organelle health) in response to treatment. | Unbiased profiling of cellular responses and identification of unexpected effects. |

Development of Advanced Animal Models for Comprehensive Evaluation

A comprehensive evaluation of this compound's efficacy and mechanism of action requires sophisticated in vivo models that can accurately recapitulate human disease, particularly the long-term complications of diabetes. While traditional rodent models of chemically-induced diabetes have been useful, they have limitations.

The development and use of advanced animal models are crucial future steps. Transgenic mouse models that express human aldose reductase (hAR) are particularly relevant, as they provide a more clinically analogous system to study the effects of inhibitors like this compound on diabetic complications such as atherosclerosis. diabetesjournals.orgmdpi.com These models can help elucidate how species differences in enzyme expression might affect therapeutic outcomes. diabetesjournals.org

Furthermore, the emergence of "organ-on-a-chip" technology provides a powerful platform for modeling specific aspects of diabetic complications in a human-relevant context. cytofluidix.comrsc.org For instance, a "glomerulus-on-a-chip" can be used to study the pathological responses characteristic of diabetic nephropathy under high glucose conditions, offering a more controlled and human-centric alternative to animal models for screening and mechanistic studies. nih.gov Employing these microfluidic devices could accelerate the evaluation of this compound's potential to prevent or reverse organ-specific damage. researchgate.net

| Model Type | Key Advantages for this compound Research | Specific Complication to Study |

| Humanized Transgenic Mice (hAR) | Express the human form of the target enzyme, increasing clinical relevance of findings. diabetesjournals.orgmdpi.com | Diabetic retinopathy, neuropathy, atherosclerosis. |

| Glomerulus-on-a-Chip | Mimics the human glomerular filtration barrier to study hyperglycemia-induced permeability and dysfunction. nih.gov | Diabetic nephropathy (proteinuria). |

| Islet-on-a-Chip | Allows for the study of pancreatic islet function and β-cell response in a controlled microenvironment. researchgate.net | β-cell dysfunction and insulin (B600854) secretion. |

| Multi-Organ-on-a-Chip | Recreates physiological interactions between different organs (e.g., pancreas, liver) to study systemic effects. rsc.orgufluidix.com | Systemic glucose homeostasis and inter-organ crosstalk in diabetes. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sorbinil |

| Glutathione |

| Quercetin |

| Sulforaphane |

| TNF-α |

常见问题

Basic Research Questions

Q. What are the standard analytical methods for verifying the purity and identity of 2-Hydroxysorbinil in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% as per COA). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups. Cross-reference spectral data with literature or supplier-provided certificates (e.g., GLPBIO’s COA) . For reproducibility, document solvent systems, retention times, and instrument calibration protocols in the "Experimental" section of manuscripts, adhering to guidelines for clarity and detail .

Q. How should researchers design initial experiments to synthesize and characterize this compound derivatives?

- Methodological Answer : Begin with small-scale reactions (50–100 mg) to optimize conditions. Select solvents (e.g., DMF, THF) based on solubility data and reaction mechanisms. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography. Characterize derivatives using mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to confirm molecular weight and thermal stability. Include step-by-step protocols in supplementary materials to avoid overcrowding the main text .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Replicate key studies under controlled conditions, standardizing parameters like incubation time and concentration ranges. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Publish negative results to clarify inconsistencies, emphasizing the need for harmonized experimental frameworks .

Q. How can researchers optimize reaction conditions for this compound-based catalysts while minimizing byproduct formation?

- Methodological Answer : Employ design of experiments (DoE) approaches, such as factorial design, to evaluate interactions between temperature, catalyst loading, and solvent polarity. Use gas chromatography (GC) or HPLC to quantify byproducts. Apply kinetic modeling (e.g., Arrhenius equation) to predict optimal conditions. Validate findings with in situ spectroscopic techniques (e.g., Raman spectroscopy) to monitor reaction pathways in real time .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes from the Protein Data Bank (PDB). Validate predictions with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Compare results with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Address force field limitations by cross-referencing multiple software packages (e.g., Schrödinger, AMBER) .

Methodological Best Practices

Q. How should researchers structure a manuscript to ensure reproducibility of this compound-related experiments?

- Guidelines :

- Introduction : Limit literature review to 2–4 seminal papers directly related to hypotheses. Avoid restating well-known chemical properties .

- Experimental : Specify batch numbers, purity grades, and equipment models. For novel synthetic routes, include error margins and failure rates in supplementary data .

- Discussion : Contrast findings with prior studies, explicitly addressing differences in methodology (e.g., solvent polarity effects on reaction yields) .

Q. What criteria define a robust research question for studying this compound’s mechanism of action?

- Evaluation Framework :

- Scope : Narrowly focus on a single biochemical pathway (e.g., kinase inhibition) rather than broad cellular effects .

- Originality : Identify gaps via systematic reviews (e.g., PubMed, SciFinder) to avoid duplicating published work .

- Feasibility : Ensure access to specialized tools (e.g., cryo-EM for structural studies) and validate timelines for data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。